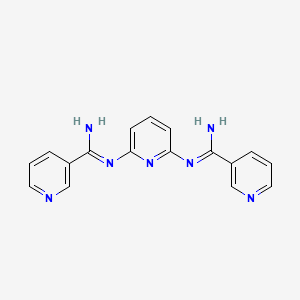

![molecular formula C18H17NO5S B2992739 2-[6-乙基-3-(4-甲基-1,3-噻唑-2-基)-4-氧代色满-7-基]氧基乙酸甲酯 CAS No. 374704-60-6](/img/structure/B2992739.png)

2-[6-乙基-3-(4-甲基-1,3-噻唑-2-基)-4-氧代色满-7-基]氧基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of CnH2n−2 .

Synthesis Analysis

The synthesis of thiazole derivatives often involves vigorous reaction conditions and wastage of solvents and catalysts. To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和抗菌活性

研究表明了与“2-[6-乙基-3-(4-甲基-1,3-噻唑-2-基)-4-氧代色满-7-基]氧基乙酸甲酯”结构相似的化合物的创新合成方法,突出了它们的潜在抗菌和抗真菌活性。例如,一项研究详细阐述了噻唑取代香豆素的合成,从 2-(4-甲基-2-氧代-2H-色满-7-基氧基)乙酸乙酯开始。对这些化合物进行了抗菌和抗真菌活性筛选,在微生物抑制方面表现出显着的潜力(Parameshwarappa 等,2009)。

稠合衍生物的抗菌活性

另一项研究重点是噻唑及其稠合衍生物的合成,探索它们对各种试剂的反应性,以产生具有抗菌活性的化合物。该研究针对细菌和真菌分离株测试了这些化合物,确定了几种具有良好抗菌性能的化合物(Wardkhan 等,2008)。

离子液体促进的合成和生物分析

进一步的研究报告了一种使用离子液体合成新型色满-嘧啶偶联衍生物的环保合成方法。这些化合物经过体外抗真菌和抗菌活性评估,显示出有效的抗菌和抗真菌特性。此外,毒性研究表明,活性最强的化合物无毒,表明有潜力作为口服候选药物开发(Tiwari 等,2018)。

香豆素衍生物的合成和生物学研究

另一条研究路线涉及合成新的噻唑烷酮和恶二唑啉香豆素衍生物。这些研究考察了合成化合物的抗病毒活性、细胞毒性和构效关系,深入了解了它们的潜在医学应用(Elhafez 等,2003)。

作用机制

Target of Action

The primary targets of AKOS000267963 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of functional groups such as the thiazole and chromenone rings. Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

The specific biochemical pathways affected by AKOS000267963 are currently unknown. Given the broad range of biological activities associated with thiazole derivatives , it is plausible that this compound could influence multiple pathways, potentially leading to diverse downstream effects.

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug development, influencing the drug’s bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of AKOS000267963’s action are currently unknown. Given the diverse biological activities associated with thiazole derivatives , it is possible that this compound could have multiple effects at the molecular and cellular levels.

未来方向

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research may focus on the design and development of different thiazole derivatives and their potential applications in various fields .

属性

IUPAC Name |

methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-4-11-5-12-15(6-14(11)24-8-16(20)22-3)23-7-13(17(12)21)18-19-10(2)9-25-18/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYOEKTWVSFLLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=NC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((6-ethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

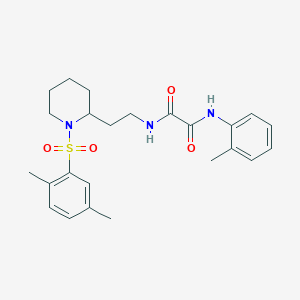

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2992663.png)

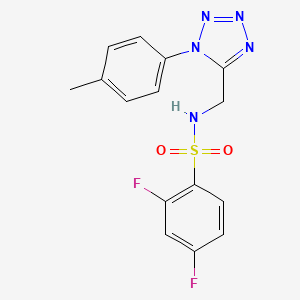

![N-(3,5-dimethoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2992665.png)

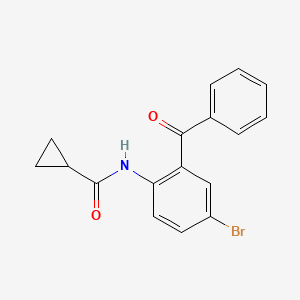

![4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2992666.png)

![Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2992671.png)

![3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2992673.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2992675.png)

![benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992676.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2992677.png)

![N-[(4-Fluorophenyl)-pyrimidin-2-ylmethyl]-N-methyloxirane-2-carboxamide](/img/structure/B2992679.png)